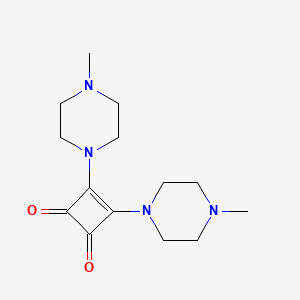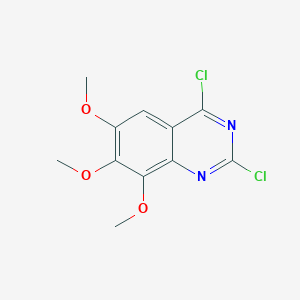
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated benzyl group, a hydrazinyl moiety, and an isoxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The initial step involves the chlorination of a benzyl precursor to form 2-chloro-6-benzyl chloride.
Hydrazinylation: The benzyl chloride intermediate is then reacted with hydrazine to introduce the hydrazinyl group, forming 2-(2-chloro-6-hydrazinylbenzyl) intermediate.
Cyclization: The final step involves the cyclization of the intermediate with 4,4-dimethylisoxazolidin-3-one under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the isoxazolidinone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-hydrazinyl-9H-purine: Similar in having a hydrazinyl group and a chlorinated aromatic ring.
4,4-dimethylisoxazolidin-3-one: Shares the isoxazolidinone ring structure.
Uniqueness
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazinyl group and an isoxazolidinone ring in a single molecule is relatively rare, making it a valuable compound for diverse research applications.
Propiedades
Número CAS |
111790-78-4 |
|---|---|
Fórmula molecular |
C12H16ClN3O2 |
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
2-[(2-chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)7-18-16(11(12)17)6-8-9(13)4-3-5-10(8)15-14/h3-5,15H,6-7,14H2,1-2H3 |
Clave InChI |
VCPJDOAHIANBCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)NN)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)






